Hexadeca-4,7,10-trienoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
hexadeca-4,7,10-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10,12-13H,2-5,8,11,14-15H2,1H3,(H,17,18) |
InChI Key |
SBIXFICRPNNLIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCC(=O)O |
Synonyms |
4,7,10-hexadecatrienoic acid |
Origin of Product |
United States |
Occurrence and Biological Distribution of Hexadeca 4,7,10 Trienoic Acid
Distribution Across Eukaryotic Organisms
Hexadeca-4,7,10-trienoic acid is found in a diverse range of eukaryotic organisms, highlighting its importance in different ecosystems.
Higher Plants
In higher plants, this compound, specifically the isomer (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid, is a notable component of leaf lipids in certain species. These plants are often categorized as "16:3 plants". aocs.org
Arabidopsis thaliana : This model plant is classified as a 16:3 plant, containing significant levels of hexadeca-7,10,13-trienoic acid in its leaf lipids. nih.gov This fatty acid is a key functional component of thylakoid membranes in Arabidopsis. nih.gov Mutants of Arabidopsis, such as fad5, lack the ability to synthesize this fatty acid. nih.gov Another class of mutants, designated gly1, exhibits reduced levels of hexadecatrienoic acid due to a decreased carbon flux through the prokaryotic pathway in chloroplasts. nih.gov
Brassica napus (Rape) : The history of hexadeca-7,10,13-trienoic acid as a natural product began with its discovery in the glycerides of rape leaves in 1945. syntheselabor.de Like Arabidopsis, Brassica napus is considered a 16:3 plant, with this fatty acid being a major polyunsaturated fatty acid in its leaves. nih.govoup.comresearchgate.net
Raphanus sativus (Radish) and Camelina sativa : While specific quantitative data for these species is less detailed in the provided context, the general classification of many angiosperms as 16:3 plants suggests their potential to contain this fatty acid. syntheselabor.de A study of 110 angiosperm species found that 37 species had levels of 7,10,13-hexadecatrienoic acid ranging from 2-20%. syntheselabor.de
It's important to note that even in 16:3 plants like Arabidopsis and Brassica species, hexadeca-7,10,13-trienoic acid does not typically accumulate in the seed oil. aocs.org
Table 1: Occurrence of this compound in Higher Plants
| Plant Species | Common Name | Presence of this compound | Typical Location |
|---|---|---|---|
| Arabidopsis thaliana | Thale cress | Yes | Leaf lipids, thylakoid membranes nih.gov |
| Brassica napus | Rape | Yes | Leaf lipids syntheselabor.denih.govoup.comresearchgate.net |
| Raphanus sativus | Radish | Possible | Leaf lipids syntheselabor.de |
| Camelina sativa | Camelina | Possible | Leaf lipids syntheselabor.de |
Algae
Various forms of hexadecatrienoic and hexadecatetraenoic acids are prevalent in algae.
Ulva fasciata : This green alga contains hexadeca-4,7,10,13-tetraenoic acid. mdpi.comnih.govoup.comresearchgate.net
Phaeodactylum tricornutum : This diatom is a source of eicosapentaenoic acid (EPA) and a specific isomer of hexadecatrienoic acid, 16:3Δ6,9,12. nih.govoup.comresearchgate.net It also produces the monounsaturated fatty acid (9Z)-hexadecenoic acid and the polyunsaturated fatty acid (6Z, 9Z, 12Z)-hexadecatrienoic acid (HTA). researchgate.net Studies have confirmed the potential of P. tricornutum to produce antimicrobial compounds, including hexadecatrienoic acid. scirp.org
Chlamydomonas reinhardtii : This freshwater green alga contains hexadeca-4,7,10,13-tetraenoic acid (16:4) in its monogalactosyldiacylglycerol (B12364196) (MGDG). researchgate.netgrafiati.com An enzyme in C. reinhardtii acts on (7Z,10Z,13Z)-hexadeca-7,10,13-trienoate. expasy.orgqmul.ac.uk Including C. reinhardtii in the diet of zebrafish led to increased levels of hexadecatrienoic acid (C16:4-n-3) in the fish. mdpi.com
Codium spp. : Hexadecatrienoic acid is considered a potential chemotaxonomic marker for the genus Codium. nih.gov Species like C. fragile, C. tomentosum, and C. geppii have been found to contain 16:3n-3 acid as a major constituent of their fatty acids. researchgate.net This makes the high content of 16:3n-3 a distinguishing feature of algae in this genus. researchgate.net
Lower Plants
The occurrence of this compound extends to lower plants as well.
Bryophytes (e.g., Marchantia polymorpha) : While direct analysis of Marchantia polymorpha for this specific compound is not detailed in the provided search results, the general patterns of fatty acid distribution in lower plants suggest its potential presence, particularly in photosynthetic tissues.
Cellular and Subcellular Localization of this compound
The specific location of this compound within the cell is critical to its function.
Thylakoid Membranes : In plants like Arabidopsis thaliana, hexadeca-7,10,13-trienoic acid is a major functional component of thylakoid membranes. nih.gov The fatty acid composition of thylakoid membranes is distinctive, with trienoic fatty acids like hexadecatrienoic acid (16:3) making up a significant portion. oup.com
Galactolipids : This fatty acid is prominently found in galactolipids. syntheselabor.de Specifically, it is often located at the sn-2 position of monogalactosyldiacylglycerol (MGDG). nih.govaocs.org In Arabidopsis, MGDG can contain hexadecatrienoic acid (16:3) at the sn-2 position. frontiersin.org The synthesis of galactolipids in the chloroplast inner envelope is crucial for the proper formation of thylakoids. pnas.org In the green alga Chlamydomonas reinhardtii, MGDG also contains hexadeca-4,7,10,13-tetraenoic acid at the sn-2 position of the glycerol (B35011) backbone. researchgate.net
Table 2: Subcellular Localization of this compound
| Cellular Component | Specific Lipid Class | Organism Example |
|---|---|---|
| Thylakoid Membranes | General membrane lipids | Arabidopsis thaliana nih.govoup.com |
| Chloroplasts | Monogalactosyldiacylglycerol (MGDG) | Arabidopsis thaliana nih.govaocs.orgfrontiersin.org, Chlamydomonas reinhardtii researchgate.net |
| Chloroplasts | Galactolipids | Higher plants syntheselabor.de |
Biosynthesis and Enzymatic Pathways of Hexadeca 4,7,10 Trienoic Acid
De Novo Synthesis and Precursor Utilization
The journey of hexadeca-4,7,10-trienoic acid begins with the de novo synthesis of its saturated precursor, palmitic acid (16:0), within the plastids. brainkart.com This fundamental process of fatty acid synthesis is initiated from acetyl-CoA, a central metabolite derived from various catabolic pathways. The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACCase). taylorfrancis.comfrontiersin.org
The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system. libretexts.org Malonyl-CoA serves as the two-carbon donor for the growing acyl chain, which is attached to an acyl carrier protein (ACP), forming malonyl-ACP. oup.comlibretexts.org The initial condensation reaction involves acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (KasIII). oup.com A series of reduction, dehydration, and further reduction reactions follows, ultimately leading to a four-carbon butyryl-ACP. This cycle of two-carbon additions from malonyl-ACP repeats until a 16-carbon chain, palmitoyl-ACP, is formed. brainkart.comoup.com Palmitic acid is the first fatty acid produced during this synthesis and acts as a precursor for longer-chain fatty acids. wikipedia.org
The primary products of this de novo synthesis in the plastid stroma are palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP). frontiersin.orgnih.gov For the synthesis of this compound, it is the 16:0-ACP that is channeled into the prokaryotic pathway for glycerolipid assembly within the chloroplast. nih.govnih.gov
Table 1: Key Enzymes in the De Novo Synthesis of Palmitic Acid
| Enzyme | Function |
|---|---|
| Acetyl-CoA Carboxylase (ACCase) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. taylorfrancis.comfrontiersin.org |
| Fatty Acid Synthase (FAS) Complex | A multi-enzyme system that sequentially adds two-carbon units to elongate the fatty acid chain. libretexts.org |
| β-ketoacyl-ACP synthase III (KasIII) | Catalyzes the initial condensation of acetyl-CoA and malonyl-ACP. oup.com |
Fatty Acid Desaturase (FAD) Enzymes in this compound Formation
The conversion of palmitic acid into this compound involves a series of desaturation steps, each catalyzed by specific fatty acid desaturase (FAD) enzymes. These enzymes introduce double bonds at precise locations on the fatty acid chain.
The initial desaturation step in the biosynthesis of hexadecatrienoic acid is catalyzed by a plastidial Δ7-desaturase, encoded by the FAD5 gene (also known as ADS3). nih.govnih.govresearchgate.net This enzyme is an integral membrane protein located in the chloroplast inner membrane. escholarship.org The FAD5 enzyme specifically acts on palmitic acid (16:0) that is esterified at the sn-2 position of monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid component of the thylakoid membranes. nih.govmdpi.com
The action of FAD5 introduces a cis double bond between the 7th and 8th carbon atoms (from the carboxyl end), converting the palmitoyl (B13399708) group into a 7Z-hexadecenoic acid (16:1Δ⁷) moiety. nih.govbiorxiv.org The absence or mutation of the FAD5 enzyme leads to a lack of 16:3 fatty acids and an accumulation of 16:0 in chloroplast membranes, highlighting its critical role in initiating the desaturation cascade. nih.govnih.gov
Following the initial action of FAD5, two further desaturation events are required to form this compound. These steps are carried out by two other classes of plastid-localized desaturases.
The second desaturation is catalyzed by FAD6, a plastidial ω-6 (or Δ10) desaturase. escholarship.orgnih.gov This enzyme acts on the 16:1Δ⁷ fatty acid, introducing a second double bond to produce hexadecadienoic acid (16:2Δ⁷,¹⁰). escholarship.orgresearchgate.net The FAD6 enzyme is not only specific to 16-carbon fatty acids but also desaturates oleic acid (18:1) to linoleic acid (18:2) within the chloroplast. nih.govresearchgate.net A mutation in the FAD6 gene results in the accumulation of 16:1 and a significant reduction in 16:2 and 16:3 levels. nih.govnih.gov
The final desaturation step is performed by ω-3 (or Δ13) desaturases, namely FAD7 and FAD8. nih.govnih.gov These enzymes introduce a third double bond into the 16:2Δ⁷,¹⁰ fatty acid, yielding the final product, this compound (16:3Δ⁷,¹⁰,¹³). nih.gov Both FAD7 and FAD8 are located in the chloroplast and contribute to the synthesis of trienoic fatty acids. nih.gov While they have overlapping functions, they may exhibit different substrate preferences and expression patterns in response to environmental cues such as temperature. nih.gov For instance, in some species, FAD7 shows a preference for galactolipids, while FAD8 may prefer phosphatidylglycerol as a substrate. nih.gov
Table 2: Sequential Desaturation Steps in this compound Biosynthesis
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 16:0-MGDG | FAD5 (Δ7-desaturase) | 16:1Δ⁷-MGDG |
| 2 | 16:1Δ⁷-MGDG | FAD6 (ω-6/Δ10-desaturase) | 16:2Δ⁷,¹⁰-MGDG |
| 3 | 16:2Δ⁷,¹⁰-MGDG | FAD7/FAD8 (ω-3/Δ13-desaturase) | 16:3Δ⁷,¹⁰,¹³-MGDG |
Distinct Biosynthetic Pathways (e.g., Prokaryotic Pathway in Chloroplasts)
In higher plants, two major pathways contribute to the synthesis of glycerolipids: the prokaryotic pathway and the eukaryotic pathway. frontiersin.orgnih.govoup.com The synthesis of this compound is a distinctive feature of the prokaryotic pathway, which is confined to the chloroplasts. frontiersin.orgnih.gov
This pathway utilizes glycerol-3-phosphate synthesized within the plastid and the newly formed fatty acids (primarily 16:0-ACP and 18:1-ACP). nih.gov A key characteristic of the prokaryotic pathway is the acylation of a C16 fatty acid (palmitic acid) at the sn-2 position of the glycerol (B35011) backbone, while a C18 fatty acid is typically found at the sn-1 position. nih.govsyntheselabor.de The resulting phosphatidic acid (PA) is then used for the synthesis of the major chloroplast lipids, including MGDG, digalactosyldiacylglycerol (B1163852) (DGDG), and phosphatidylglycerol (PG). frontiersin.orgnih.gov It is on these chloroplast-specific lipids, particularly MGDG, that the sequential desaturation of the 16:0 fatty acid to 16:3 occurs. nih.govmdpi.com
In contrast, the eukaryotic pathway involves the export of fatty acids from the plastid to the endoplasmic reticulum (ER), where they are incorporated into phospholipids (B1166683) like phosphatidylcholine (PC). nih.govoup.com Glycerolipids assembled in the ER characteristically have C18 fatty acids at the sn-2 position. nih.gov These lipids can then be transported back to the chloroplast to contribute to the thylakoid membrane composition. frontiersin.orgnih.gov Plants that synthesize significant amounts of 16:3 are often referred to as "16:3 plants," indicating the prominence of the prokaryotic pathway in their leaf lipid metabolism.
Biosynthesis of Hexadeca-4,7,10,13-tetraenoic Acid as a Derivative of this compound
Hexadeca-4,7,10,13-tetraenoic acid (16:4) is a polyunsaturated fatty acid that can be synthesized from this compound (16:3). This conversion involves the introduction of a fourth double bond into the acyl chain. While the biosynthesis of 16:3 is well-characterized in certain terrestrial plants, 16:4 is more commonly found in marine algae.
In some microalgae, a Δ4-desaturase is responsible for the final desaturation step, converting 16:3 to 16:4. This enzyme introduces a double bond at the Δ4 position of the fatty acid chain. The substrate for this reaction is typically 16:3 esterified to MGDG. The resulting 16:4Δ⁴,⁷,¹⁰,¹³ is a key component of the plastid lipids in these organisms.
Metabolism and Catabolism of Hexadeca 4,7,10 Trienoic Acid
Pathways of Hexadeca-4,7,10-trienoic Acid Degradation (e.g., Beta-oxidation)
The primary catabolic pathway for this compound is mitochondrial beta-oxidation, a process that breaks down the fatty acid into acetyl-CoA units for energy production. smpdb.ca The degradation of the (4E,7E,10E)-isomer of this compound involves a series of enzymatic steps beginning with its transport from the cytoplasm into the mitochondrial matrix. smpdb.ca
The process begins when the fatty acid is transported into the cell by long-chain fatty acid transport protein 1 (FATP1). smpdb.ca Inside the cell, it is activated into its acyl-CoA derivative, (4E,7E,10E)-hexadeca-4,7,10-trienoyl-CoA, by the enzyme long-chain fatty-acid CoA ligase 1. smpdb.ca
For beta-oxidation to occur, the acyl-CoA must enter the mitochondria. This is accomplished via the carnitine shuttle system. smpdb.ca The acyl-CoA group is transferred from Coenzyme A to carnitine, a reaction catalyzed by carnitine O-palmitoyltransferase I, located on the outer mitochondrial membrane. The resulting (4E,7E,10E)-hexadeca-4,7,10-trienoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by a carnitine/acylcarnitine carrier protein. smpdb.ca
Once inside the mitochondrial matrix, carnitine O-palmitoyltransferase II converts the acylcarnitine back to (4E,7E,10E)-hexadeca-4,7,10-trienoyl-CoA and L-carnitine. smpdb.ca This regenerated acyl-CoA is now the substrate for the beta-oxidation spiral. smpdb.ca The process involves a cycle of four enzymatic reactions that progressively shorten the fatty acid chain, yielding acetyl-CoA in each round. hmdb.ca The resulting acetyl-CoA can then enter the citric acid cycle (TCA cycle) for the complete oxidation to CO2 and water, generating ATP, or be used in other metabolic pathways. smpdb.ca
In some cases, beta-oxidation of polyunsaturated fatty acids can also occur in peroxisomes, particularly for very long-chain fatty acids or as an intermediate step in anabolic pathways. nih.govumd.edu For instance, research has shown that arachidonic acid can be beta-oxidized by peroxisomes to produce 4,7,10-hexadecatrienoic acid. nih.gov
Table 1: Key Enzymes and Intermediates in the Mitochondrial Transport and Beta-Oxidation of this compound
| Step | Location | Key Molecule(s) | Enzyme(s) | Function |
| Cellular Uptake | Cytoplasm | This compound | Long-chain fatty acid transport protein 1 (FATP1) | Transports fatty acid into the cell. smpdb.ca |
| Activation | Cytoplasm | (4E,7E,10E)-hexadeca-4,7,10-trienoyl-CoA | Long-chain fatty-acid CoA ligase 1 | Activates the fatty acid by attaching Coenzyme A. smpdb.ca |
| Mitochondrial Transport (Outer Membrane) | Outer Mitochondrial Membrane | (4E,7E,10E)-hexadeca-4,7,10-trienoylcarnitine | Carnitine O-palmitoyltransferase I | Transfers the acyl group to carnitine for transport. smpdb.ca |
| Mitochondrial Transport (Inner Membrane) | Inner Mitochondrial Membrane | (4E,7E,10E)-hexadeca-4,7,10-trienoylcarnitine | Carnitine/acylcarnitine carrier protein | Shuttles the acylcarnitine into the mitochondrial matrix. smpdb.ca |
| Regeneration of Acyl-CoA | Mitochondrial Matrix | (4E,7E,10E)-hexadeca-4,7,10-trienoyl-CoA | Carnitine O-palmitoyltransferase II | Regenerates the acyl-CoA within the matrix. smpdb.ca |
| Beta-Oxidation | Mitochondrial Matrix | Acetyl-CoA | Various dehydrogenases, hydratases, and thiolases | Cyclical breakdown of the fatty acyl-CoA into two-carbon acetyl-CoA units. smpdb.cahmdb.ca |
Chain Elongation and Interconversion to Other Fatty Acids
Besides being a substrate for catabolism, this compound can also be metabolically altered through chain elongation and interconversion to form other significant polyunsaturated fatty acids. This highlights the dynamic nature of fatty acid metabolism, where compounds are recycled and modified to meet cellular needs. umd.edu
Studies in rats have shown that administered hexadecatrienoic acid (16:3) can be elongated to form eicosatrienoic acid (18:3) and other higher omega-3 fatty acids. syntheselabor.de This process typically occurs in the endoplasmic reticulum and involves the addition of two-carbon units from malonyl-CoA. umd.edu
Furthermore, this compound is a key intermediate in the "hexadecanoid pathway," a parallel route to the well-known octadecanoid pathway for the synthesis of jasmonates in plants. biorxiv.org In this pathway, the fatty acid is not degraded for energy but is converted into bioactive signaling molecules. biorxiv.org For example, in the liverwort Marchantia polymorpha, hexadecatrienoic acid is processed by a series of enzymes, including lipoxygenase and allene (B1206475) oxide synthase, to produce dinor-12-oxo-phytodienoic acid (dn-OPDA), which acts as a bioactive jasmonate. biorxiv.org This conversion pathway underscores the role of this compound as a precursor to potent signaling molecules that regulate plant defense and development. biorxiv.orgebi.ac.uk
The interconversion pathways also include retroconversion, where longer-chain fatty acids are shortened via partial beta-oxidation in peroxisomes to produce valuable precursors. umd.educapes.gov.br This process is essentially a beta-oxidation used in an anabolic, or building, capacity. umd.edu The ability of a cell to direct a fatty acid towards either complete degradation for energy or partial oxidation for conversion into another molecule is a critical regulatory point in maintaining the specific fatty acid composition of membrane lipids. umd.edu
Biological Roles and Mechanistic Insights Non Human/non Clinical Focus
Structural Contributions to Biological Membranes
Hexadeca-4,7,10-trienoic acid (16:3) is a major fatty acid component of thylakoid membranes in certain plants, known as "16:3 plants" like Arabidopsis thaliana. oup.comnih.gov In these plants, it can constitute up to 30% of the total fatty acids. nih.gov This fatty acid is primarily found at the sn-2 position of the galactolipid monogalactosyldiacylglycerol (B12364196) (MGDG), a key structural lipid of the photosynthetic membranes within chloroplasts. oup.comoup.compnas.org The high abundance of trienoic fatty acids, including 16:3, is a distinctive feature of thylakoid membranes and is considered crucial for their function. oup.comnih.gov The presence of 16:3 is linked to the "prokaryotic pathway" of lipid synthesis which occurs entirely within the plastid. pnas.orgoup.com Studies on mutants lacking 16:3 have shown a correlation between its levels and chlorophyll (B73375) content, suggesting a role for this fatty acid in the proper formation and maintenance of thylakoids. oup.comnih.gov
Role in Chloroplast Development and Function
The presence of this compound is closely linked to chloroplast biogenesis and function, particularly under low-temperature conditions. uniprot.org In Arabidopsis mutants with reduced or absent levels of 16:3, such as the fad5 mutant, there is a noticeable reduction in chlorophyll content. oup.comnih.gov This suggests that 16:3 is important for the normal development of chloroplasts. cas.cz
Furthermore, trienoic fatty acids, including 16:3, are vital for maintaining chloroplast function at low temperatures. nih.gov While a lack of these fatty acids has a minor impact on photosynthesis at normal temperatures, long-term growth at 4°C leads to significant decreases in photosynthetic parameters, chlorophyll, and thylakoid membrane content in mutants deficient in trienoic acids. nih.gov This indicates that 16:3 plays a crucial role in the biogenesis and maintenance of chloroplasts, ensuring their proper function during cold stress. nih.gov Research on transgenic tobacco plants has shown that stability in 16:3 levels is associated with a more stable thylakoid ultrastructure and increased survival under prolonged cold exposure. uconn.eduuconn.edu
Participation in Oxylipin Biosynthesis and Signaling in Plants
This compound is a key precursor in the biosynthesis of a class of signaling molecules known as oxylipins, which are involved in various plant processes, including defense and development. frontiersin.orgoup.com
Precursor for Dinor-oxo-phytodienoic Acid (dn-OPDA) and Jasmonate Pathway
This compound is the direct precursor for the synthesis of dinor-oxo-phytodienoic acid (dn-OPDA), a 16-carbon cyclopentenone. frontiersin.orgoup.comnih.gov This conversion is part of the hexadecanoid pathway, a parallel route to the more commonly known octadecanoid pathway which starts from α-linolenic acid (18:3) to produce 12-oxo-phytodienoic acid (OPDA). oup.comsemanticscholar.orgbiorxiv.org The synthesis of dn-OPDA from 16:3 occurs in the chloroplast and involves the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC). oup.commdpi.com
dn-OPDA is an intermediate in the biosynthesis of jasmonic acid (JA) in some plant species. mdpi.com It can be transported to the peroxisome and converted to JA through a process of reduction and β-oxidation. semanticscholar.orgmdpi.com The direct derivation of dn-OPDA from 16:3 has been confirmed in studies using the Arabidopsis fad5 mutant, which is unable to synthesize 16:3 and consequently does not produce dn-OPDA. nih.govpnas.org
Responses to Abiotic and Biotic Stress in Plants
This compound and its derivatives play a significant role in how plants respond to various environmental challenges.
Cold Tolerance: The level of trienoic fatty acids, including 16:3, is crucial for a plant's ability to tolerate cold temperatures. nih.govpnas.org Maintaining stable levels of 16:3 during cold exposure is linked to enhanced cold tolerance. uconn.eduuconn.edu Transgenic tobacco plants engineered to maintain high levels of trienoic fatty acids showed superior survival rates and less damage to their chloroplast membranes under prolonged cold conditions compared to wild-type plants. uconn.eduuconn.edu The accumulation of unsaturated fatty acids like 16:3 is a key part of cold acclimation, helping to maintain membrane fluidity and integrity at low temperatures. mdpi.com
Wound Signaling: this compound is indirectly involved in wound signaling through its conversion to dn-OPDA. uniprot.org Following mechanical wounding, the levels of dn-OPDA increase dramatically in the leaves of plants like Arabidopsis and potato, suggesting its role as a signaling molecule in the wound response. nih.govpnas.org In Arabidopsis, wounding can lead to a nine-fold increase in dn-OPDA levels. pnas.org This increase points to the involvement of the hexadecanoid pathway in the complex signaling network that plants activate in response to physical damage. nih.govpnas.org
Influence on Growth and Development in Plant Models
Research on Arabidopsis thaliana has shown that this compound and its derivatives can influence plant growth and development. Specifically, a monoglyceride form of hexadeca-7,10,13-trienoic acid has been found to inhibit root elongation in Arabidopsis seedlings at concentrations of 25 and 50 μM. researchgate.net This inhibitory effect appears to operate through a signaling pathway that is independent of the well-characterized jasmonic acid receptor COI1. researchgate.net
| Compound | Concentration (µM) | Effect on Root Elongation | Signaling Pathway Dependency |
|---|---|---|---|
| α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride | 25 | Inhibitory | Independent of COI1 |
| α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride | 50 | Inhibitory | Independent of COI1 |
Exploration of this compound in Microbial Physiology
The influence of fatty acids on microbial processes has been an area of active research. In the context of the bacterium Staphylococcus aureus, various unsaturated fatty acids have been shown to modulate biofilm formation. While specific studies focusing solely on this compound are limited, research on related unsaturated fatty acids provides insights into their potential role.
Comparative Biochemistry and Evolutionary Aspects of this compound Metabolism
This compound (HTA) is a C16 polyunsaturated fatty acid (PUFA) whose distribution and metabolic pathways provide valuable insights into the biochemical diversity and evolutionary adaptations of different organisms. While not as widespread as some other fatty acids, its presence is notable in certain lower plants, marine algae, and some invertebrates, highlighting distinct evolutionary trajectories in lipid metabolism.
The synthesis of PUFAs like HTA is thought to have evolved as a response to various environmental pressures, particularly temperature. The fluidity of cellular membranes is critically influenced by the fatty acid composition, and the introduction of double bonds in fatty acid chains, a hallmark of PUFAs, helps maintain membrane function at lower temperatures. The enzymes responsible for this process, desaturases and elongases, exhibit significant diversity across taxa, reflecting their adaptation to specific ecological niches.
In the plant kingdom, the presence of HTA is linked to the "prokaryotic pathway" of lipid synthesis, which occurs in the chloroplasts. syntheselabor.de This pathway is considered evolutionarily ancient. It is prominent in bryophytes and certain green algae, but has been largely lost in higher plants, which predominantly use the "eukaryotic pathway" in the endoplasmic reticulum. syntheselabor.deresearchgate.net The key enzymes in HTA synthesis are fatty acid desaturases (FADs). For instance, in the liverwort Marchantia polymorpha, an ortholog of the Arabidopsis thaliana FAD5 enzyme is essential for producing a precursor to HTA. researchgate.netbiorxiv.orgdntb.gov.ua This suggests a conserved and ancient function for this enzyme, predating the divergence of bryophytes and vascular plants over 450 million years ago. researchgate.netbiorxiv.orgdntb.gov.uaresearchgate.net
The following table provides a comparative overview of the fatty acid composition in selected organisms, illustrating the varying prevalence of HTA and related fatty acids.
| Organism/Group | This compound (16:3) Presence | Key Desaturase/Elongase Enzymes | Primary PUFA Synthesis Pathway | Reference |
| Bryophytes (e.g., Marchantia polymorpha) | Present, often abundant | FAD5, FAD6, FAD7/FAD8 orthologs | Prokaryotic (Chloroplast) | researchgate.netbiorxiv.orgdntb.gov.ua |
| Green Algae (e.g., Chlorella, Ulva) | Varies by species, can be present | Diverse desaturases (e.g., Δ12, Δ15) | Prokaryotic and/or Eukaryotic | mdpi.comresearchgate.netmdpi.comug.edu.pl |
| Diatoms (e.g., Phaeodactylum tricornutum) | Generally low or absent | Δ9-desaturase, Δ5-elongase, Δ4-desaturase | Eukaryotic | biorxiv.org |
| Higher Plants (e.g., Arabidopsis thaliana) | Present in "16:3-plants" | FAD5, FAD6, FAD7, FAD8 | Prokaryotic and Eukaryotic | syntheselabor.debiorxiv.org |
| Aquatic Invertebrates (e.g., C. elegans) | Can be synthesized | ω3-desaturases (e.g., fat-1), Δ12-desaturases (e.g., fat-2) | Endogenous synthesis | d-nb.info |
The evolution of the enzymes involved in HTA synthesis is a complex area of study. Desaturases, for example, are a diverse family of enzymes with different specificities for the position of the double bond they introduce. d-nb.infofrontiersin.org The presence of specific desaturases, such as the Δ7-desaturase activity of FAD5, is a critical determinant for the synthesis of HTA precursors. researchgate.netbiorxiv.org The evolutionary history of these enzymes can be traced through phylogenetic analyses, which often show a correlation between the enzyme's function and the organism's evolutionary lineage. biorxiv.org
Further illustrating the evolutionary divergence of fatty acid metabolism, some aquatic invertebrates have been shown to possess the enzymatic machinery to synthesize PUFAs endogenously, a capability that has been lost in vertebrates. d-nb.info These invertebrates utilize a range of desaturases and elongases to produce a variety of PUFAs, sometimes through unusual pathways. d-nb.info
The table below details some of the key enzymes involved in the biosynthesis of HTA and other PUFAs, highlighting their function and the organisms in which they have been studied.
| Enzyme | Function | Organism(s) | Reference |
| FAD5 (Δ7-desaturase) | Desaturates palmitic acid (16:0) to 7Z-hexadecenoic acid (16:1n-9), a precursor to HTA. | Marchantia polymorpha, Arabidopsis thaliana | researchgate.netbiorxiv.orgdntb.gov.ua |
| FAD6 | Desaturates 7Z-hexadecenoic acid to create Δ7,10-hexadecadienoic acid (16:2n-6). | Arabidopsis thaliana | researchgate.netbiorxiv.org |
| FAD7/FAD8 | Desaturates Δ7,10-hexadecadienoic acid to produce HTA (16:3n-3). | Arabidopsis thaliana | researchgate.netbiorxiv.org |
| fat-1 (ω3-desaturase) | Converts ω-6 to ω-3 fatty acids, including the precursors for HTA elongation products. | Caenorhabditis elegans | d-nb.info |
| fat-2 (Δ12-desaturase) | Introduces a double bond at the Δ12 position, a key step in PUFA synthesis. | Caenorhabditis elegans | d-nb.info |
Analytical Methodologies for Research on Hexadeca 4,7,10 Trienoic Acid
Extraction and Derivatization Techniques from Biological Matrices
The initial and critical step in the analysis of Hexadeca-4,7,10-trienoic acid is its efficient extraction from biological samples such as plasma, tissues, or cells, while minimizing degradation and contamination. mdpi.com The choice of method depends on the nature of the sample and the subsequent analytical technique.
Extraction:
Liquid-Liquid Extraction (LLE): This is a commonly used method for isolating lipids. nih.gov It involves partitioning the lipids from the aqueous phase into an organic solvent mixture. A widely adopted LLE method involves the use of chloroform/methanol mixtures. For instance, in the analysis of fatty acids from plasma, a solution of chloroform/methanol can be used to extract the total lipid fraction. mdpi.com
Solid-Phase Extraction (SPE): SPE is often used as a cleanup step following LLE to isolate specific lipid classes and remove interfering substances. nih.gov This technique uses a solid adsorbent packed in a cartridge to selectively retain the analyte of interest, which is then eluted with a suitable solvent. This enhances the purity of the sample before it is introduced to sensitive analytical instruments. nih.gov
Derivatization: For analysis by Gas Chromatography (GC), the carboxyl group of this compound must be derivatized to increase its volatility and thermal stability. The most common derivatization method is the conversion of the fatty acid into its fatty acid methyl ester (FAME). This is typically achieved through esterification or transesterification reactions using reagents like methanolic sulfuric acid or trimethylsilyl-diazomethane (TMSH). For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is sometimes employed to attach a UV-active or fluorescent tag to the carboxyl group, thereby enhancing detection sensitivity. mdpi.com
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for separating this compound from other fatty acids and complex lipid species.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of FAMEs. nih.gov The derivatized fatty acids are separated based on their boiling points and polarity on a capillary column. The subsequent detection by mass spectrometry allows for both quantification and structural confirmation based on the mass spectrum. gsconlinepress.com Typical GC columns used for FAME analysis are polar columns like those coated with biscyanopropyl polysiloxane. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC, often coupled with mass spectrometry (LC-MS), are highly effective for analyzing underivatized fatty acids. nih.gov Reversed-phase chromatography is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water, acetonitrile, and/or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.
Thin-Layer Chromatography (TLC): While less common for quantitative analysis, TLC is a simple and cost-effective method for the qualitative separation of lipid classes, including free fatty acids. It can be used as a preliminary purification step before more sophisticated analyses.
Below is a table summarizing typical chromatographic conditions for fatty acid analysis.
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detection Method | Derivatization Required |
|---|---|---|---|---|
| GC-MS | Polar Capillary (e.g., VF-23ms, HP-5) | Helium | Mass Spectrometry (MS) | Yes (e.g., FAMEs) |
| HPLC/UPLC | Reversed-Phase (e.g., C18, RP8) | Acetonitrile/Water/Methanol Gradient | MS, UV, Fluorescence | Not always; depends on detector |
| TLC | Silica Gel Plate | Hexane/Diethyl Ether/Acetic Acid | Staining Reagents (e.g., iodine vapor) | No |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its precise quantification.
Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), MS provides two crucial pieces of information: the molecular weight of the compound from the parent ion and structural details from its fragmentation pattern. nih.govscribd.com For this compound, high-resolution mass spectrometry can confirm its elemental composition (C16H26O2). nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the parent ion, providing data that helps to locate the positions of the double bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. scribd.com ¹H NMR and ¹³C NMR spectroscopy can provide a complete picture of the carbon skeleton and the location of functional groups. For this compound, specific signals in the NMR spectrum would confirm the presence of the carboxylic acid group, the three double bonds, and the aliphatic chain, as well as their specific positions and stereochemistry (cis/trans configuration). scribd.com
Isotopic Labeling and Metabolic Tracing Approaches
To study the metabolic fate of this compound, researchers use isotopic labeling techniques. This involves introducing molecules of the fatty acid that have been synthesized with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a biological system (e.g., cell culture or animal model). nih.gov
The labeled fatty acid and its downstream metabolites can then be traced and distinguished from their endogenous, unlabeled counterparts using mass spectrometry. uab.edu By analyzing the incorporation of the isotopic label into other molecules over time, it is possible to map its conversion pathways, determine rates of synthesis and degradation, and identify new metabolic products. For example, a deuterated internal standard was used in the quantification of a related fatty acid, which helps to accurately account for any loss during sample preparation. nih.gov
Advanced Lipidomics Approaches in this compound Research
Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. Advanced lipidomics approaches, primarily based on high-resolution LC-MS/MS, are increasingly used to study this compound. nih.govmdpi.com
Untargeted Lipidomics: This approach aims to measure as many lipids as possible in a sample to provide a global snapshot of the lipidome. This can reveal unexpected changes in the levels of this compound and other related lipids in response to a particular stimulus or in a disease state.
Targeted Lipidomics: In this approach, the analysis is focused on a specific list of known lipids, including this compound. Targeted methods, such as Multiple Reaction Monitoring (MRM) in LC-MS/MS, offer higher sensitivity and specificity for quantification compared to untargeted approaches. nih.gov A validated LC-MS/MS assay for a similar C16 polyunsaturated fatty acid demonstrated a limit of quantification of 1.0 nmol/L in plasma, showcasing the sensitivity of these methods. nih.gov These advanced techniques allow researchers to place the metabolism and function of this compound within the broader network of lipid metabolism.
Ecological and Biotechnological Research Applications
Role as a Chemotaxonomic Marker in Algae
Hexadeca-4,7,10-trienoic acid is a valuable chemotaxonomic marker used to differentiate various classes of algae. The fatty acid composition within algae serves as a "fingerprint," allowing scientists to distinguish between different taxonomic groups. The presence and abundance of specific polyunsaturated fatty acids (PUFAs), such as hexadecatrienoic acid (C16:3), are considered significant chemotaxonomic features. researchgate.net
For instance, C16:3 is recognized as a characteristic fatty acid of the family Codiaceae. researchgate.net Its detection has been noted in several Codium species, including C. fragile, C. tomentosum, and C. geppi. researchgate.net In a study of Codium tomentosum, hexadecatrienoic acid was the second major PUFA component, highlighting its importance in the fatty acid profile of this species. researchgate.net
The utility of fatty acid profiles extends to other microalgae as well. Unique lipophilic profiles, which include compounds like 7,10,13-hexadecatrienoic acid, can be investigated as chemotaxonomic markers. uma.pt While C16 and C18 PUFAs are generally the most abundant in green algae, the specific isomers and their quantities can provide detailed taxonomic information. researchgate.net It is this variation in fatty acid synthesis among different algal divisions that underpins the application of compounds like this compound in chemotaxonomy. researchgate.netsemanticscholar.org
Below is a data table illustrating the presence of key fatty acids in different species of the Codium genus, emphasizing the role of hexadecatrienoic acid.
| Fatty Acid | Codium fragile | Codium tomentosum | Codium geppi | Codium sp. |
| Palmitic acid | Present | Present | Present | Present |
| Oleic acid | Present | Present | Present | Present |
| Linoleic acid | Present | Present | Present | Present |
| α-linolenic acid | Present | Present | Present | Present |
| Hexadecatrienoic acid | Present | Present | Present | Present |
| Data sourced from Khotimchenko, 2003, as cited in research literature. researchgate.net |
Significance in Aquatic and Terrestrial Food Web Dynamics
Polyunsaturated fatty acids (PUFAs) produced by primary producers like algae are fundamental to the structure and function of aquatic food webs. cambridge.org These essential nutrients are transferred through the food chain, ultimately reaching fish and other higher-level consumers. cambridge.orgnih.gov The n-3 family of PUFAs, synthesized by phytoplankton and most algae, pass through the food web and are incorporated into the lipids of fish. cambridge.org
In aquatic ecosystems, zooplankton such as copepods and cladocerans graze on algae and, in doing so, incorporate the algae's fatty acids into their own tissues. These zooplankton are then consumed by fish, facilitating the transfer of these vital compounds up the food web. nih.gov The fatty acid composition of fish is therefore reflective of their diet and the primary producers at the base of their food web.
This dynamic is not confined to aquatic environments. There is a significant transfer of these aquatic-derived nutrients to terrestrial ecosystems. Insects with aquatic larval stages consume algae and accumulate these fatty acids. Upon emerging as adults, these insects are preyed upon by terrestrial consumers like spiders and birds. This process creates a crucial link, subsidizing terrestrial food webs with essential fatty acids that may be less available on land. The fatty acid profiles of terrestrial predators can often be traced back to the aquatic insects they consume, underscoring the interconnectedness of these ecosystems and the role of specific PUFAs in this linkage.
Biotechnological Potential for Production in Engineered Systems
The industrial and nutritional value of specific fatty acids has driven research into biotechnological production methods using engineered microorganisms. These systems offer a sustainable and controlled alternative to traditional extraction from natural sources. Yeasts and bacteria, particularly Escherichia coli, are common platforms for metabolic engineering to produce fatty acids. plos.orgmdpi.com
Metabolic engineering involves modifying an organism's biosynthetic pathways to enhance the production of a target compound. mdpi.com For fatty acid production, this can involve several strategies:
Deletion of competing pathways: Knocking out genes involved in pathways that divert resources away from fatty acid synthesis can redirect metabolic flux towards the desired product. plos.org
Heterologous expression of enzymes: Introducing genes from other organisms, such as plants or other bacteria, can enable the production of novel or specific types of fatty acids. frontiersin.org For instance, the expression of certain plant-derived thioesterases in E. coli has been shown to increase the production of medium-chain fatty acids. frontiersin.org
Research has demonstrated that deleting genes associated with aerobic respiration and mixed-acid fermentation in E. coli can lead to a significant increase in total fatty acid production. plos.org Further increases have been achieved by over-expressing key enzymes in the fatty acid biosynthesis pathway in these modified strains. plos.org Additionally, introducing a triacylglycerol biosynthesis pathway into E. coli through the expression of wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) enzymes has been shown to improve both the quantity and quality of the fatty acids produced. plos.org Such strategies hold promise for the future industrial-scale production of specific, high-value fatty acids like this compound.
Q & A
How can molecular docking simulations elucidate the binding interactions of hexadeca-4,7,10-trienoic acid with target proteins?
Answer: Molecular docking simulations can map specific binding modes by analyzing interactions such as hydrogen bonds, salt bridges, π-π stacking, and van der Waals forces. For example, hexadeca-7,10,13-trienoic acid (structurally similar to this compound) was shown to bind to fungal lipases via these interactions, with its trienoic chain aligning with hydrophobic protein pockets . Computational tools like AutoDock Vina or Schrödinger Suite can optimize force fields and scoring functions to predict binding affinities. Validation via mutagenesis studies or comparative binding assays with analogs (e.g., docosahexaenoic acid) is critical to confirm computational predictions .
What are the challenges in structurally characterizing this compound using spectroscopic techniques?
Answer: Discrepancies between spectroscopic data (e.g., IR vs. ¹H-NMR) often arise due to isomerism or impurities. For instance, a related compound, (5E,7Z,10E)-4,5,6,7-tetramethylnonadeca-5,7,10-trienoic acid, required DEPT-135 and ¹³C-NMR to resolve methyl branching, while conflicting IR carbonyl signals necessitated HPLC purification for structural confirmation . Multi-dimensional NMR (e.g., COSY, HSQC) and high-resolution mass spectrometry (HRMS) are recommended to differentiate positional isomers and validate double-bond geometry .
How does this compound influence gibberellin biosynthesis pathways in plant models?
Answer: In Arabidopsis thaliana, α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride (a derivative) reduces endogenous gibberellins (GAs) by downregulating AtKO (ent-kaurene oxidase) and upregulating AtGA2ox (GA catabolism genes). Methodologically, qRT-PCR quantifies transcriptional changes, while LC-MS/MS measures GA levels. Exogenous application of ent-kaurenoic acid or GA3 reverses growth retardation, confirming pathway specificity . Controls should include GA-deficient mutants and pharmacological inhibitors (e.g., paclobutrazol) .
What methodological considerations are critical for quantifying this compound in lipidomic studies?
Answer: GC-MS with fatty acid methyl ester (FAME) derivatization is standard. Calibration using external standards (e.g., flax seed oil for ω-3 PUFAs) ensures accuracy. Retention indices and mass spectra (e.g., m/z 294 for C16:3) distinguish hexadecatrienoic acid from isomers like hexadeca-7,10,13-trienoic acid . For trace detection in biological matrices, solid-phase extraction (SPE) and isotope dilution (e.g., ¹³C-labeled analogs) improve sensitivity .
How do environmental factors like temperature affect the biosynthesis of this compound in microbial systems?
Answer: In Rhodotorula mucilaginosa, lower temperatures (7°C) increase PUFA synthesis, including C16:3, via cold-induced desaturases. Lipid extraction via Folch method followed by GC-MS reveals temperature-dependent shifts in fatty acid profiles. Transcriptomic analysis of Δ9-desaturase genes under varying conditions can identify regulatory mechanisms . Comparative studies with Lodderomyces elongisporus highlight species-specific responses to temperature .
What analytical approaches resolve discrepancies in fatty acid positional isomer identification for this compound?
Answer: Ozonolysis or dimethyl disulfide (DMDS) adducts coupled with GC-MS localize double bonds. For example, ozonolysis of this compound yields fragments indicating cleavage at Δ4, Δ7, and Δ10 positions. Silver-ion HPLC further separates isomers based on double-bond geometry . High-field NMR (≥600 MHz) with ¹H-¹H TOCSY can resolve overlapping signals in complex mixtures .
How can isotopic labeling techniques track the metabolic fate of this compound in biological systems?
Answer: Uniform ¹³C labeling or deuterium tagging (e.g., 4Z,7Z,10Z-tridecatrienoic acid-d5) enables tracing via LC-MS or isotope ratio mass spectrometry. In plant studies, feeding labeled hexadecatrienoic acid followed by time-course tissue extraction quantifies incorporation into membranes or signaling molecules (e.g., jasmonates) . Kinetic modeling of label distribution in lipid classes (e.g., phospholipids vs. triacylglycerols) reveals metabolic flux .
What experimental designs validate the anti-bolting activity of this compound derivatives in plant physiology studies?
Answer: Rosette-stage Arabidopsis plants treated with synthetic α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride show delayed bolting, measurable via stem elongation rates. Pharmacological rescue with GA3 and genetic mutants (e.g., ga1-3) confirm target specificity. RNA-seq identifies downstream genes (e.g., FT, SOC1), while hormone profiling (LC-MS/MS) quantifies GA1/GA4 depletion . Field trials under controlled photoperiods and temperatures account for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
